molecular formula C7H7NOS B169262 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one CAS No. 14470-51-0

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

Cat. No.: B169262
CAS No.: 14470-51-0
M. Wt: 153.2 g/mol
InChI Key: ORPWXKFFXAOFCU-UHFFFAOYSA-N
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Description

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one is a heterocyclic compound that features a fused ring system consisting of a thieno ring and a pyridinone ring

Scientific Research Applications

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of “5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one” derivatives has been studied, particularly in the context of their biological activity . For instance, a compound known as SCR2682, which contains a “this compound” moiety, has been found to selectively and potently activate neuronal Kv7 channels, which play a crucial role in controlling neuronal excitability .

Safety and Hazards

The safety and hazards associated with “5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one” derivatives would depend on the specific compound and its intended use . It’s always important to refer to the relevant safety data sheets and handle these compounds in accordance with appropriate safety protocols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thieno[2,3-c]pyridine derivatives, which are subjected to cyclization reactions using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: NaH, LDA, anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one is unique due to its specific ring fusion and the presence of both thieno and pyridinone rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-7-6-5(1-3-8-7)2-4-10-6/h2,4H,1,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPWXKFFXAOFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618358
Record name 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14470-51-0
Record name 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepare the title compound by essentially following procedures as found in Aparajithan, K.; Thompson, A. C.; Sam, J. J. Heterocyclic. Chem. 1966, 3, 466. Dissolve 4,5-dihydro-cyclopenta[b]thiophen-6-one (Bonini, B. F.; et. al. Eur. J. Org. Chem. 2004, 4442 and references cited therein) (0.658 g, 4.77 mmol) in MeOH (50 mL), and add hydroxylamine hydrochloride (0.365 g, 5.25 mmol) and NaOAc (2.35 g, 28.62 mmol). Stir the reaction at RT overnight. Remove the organic solvent in vacuo, and treat the residue with EtOAc (60 mL). Filter through silica gel, wash with EtOAc, and concentrate. Treat the residue with PPA (30 g), heating to 130° C. in an oil bath and with occasional stirring over 30 min. Allow the reaction to cool to RT and pour into ice water (100 mL). Extract with CH2Cl2 (3×150 mL). Wash the combined organic layers with 0.1 M NaOH (100 mL), dry over Na2SO4 and concentrate. Purify the material by chromatography, eluting with 75% EtOAc/hexanes to give 0.521 g (71%) of the title compound. MS/ES m/z 154.1 [M+H]+.
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0.365 g
Type
reactant
Reaction Step Four
Name
Quantity
2.35 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
71%

Synthesis routes and methods II

Procedure details

Using an analogous procedure and workup as described in Example 1, (2-thiophen-3-yl-ethyl)-carbamic acid ethyl ester (I-5c: 1.1 g, 5.527 mmol) in POCl3 (10 mL) was reacted with P2O5 (1.6 g, 11.05 mmol). The resulting mixture was stirred at 110° C. for 3 hours to afford the crude product. Purification by column chromatography on silica gel (1.5% methanol in DCM) afforded 280 mg of the product (33.13% yield).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
33.13%

Synthesis routes and methods III

Procedure details

A solution of 4H-cyclopenta[b]thiophen-6(5H)-one (1.34 g, 9.7 mmol), hydroxylamine HCl (1.45 g, 20.8 mmol) and NaOAc (7.3 g, 89.0 mmol) in MeOH (150 mL) was stirred overnight at room temperature. The reaction was then concentrated under reduced pressure, taken up in EtOAc (100 mL) and filtered over a plug of silica gel, eluting with EtOAc. The filtrate was concentrated, taken up in polyphosphoric acid (100 g) and heated for 2 h at 130° C. Upon completion, the reaction was quenched by pouring over ice water (100 mL). The aqueous mixture was extracted with DCM (2×100 mL) and the combined extracts were washed with 0.1 M NaOH (100 mL), dried over Na2SO4, then filtered and concentrated. 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one (837 mg, 55% yield) was isolated as a white solid after purification by flash chromatography over silica gel (20-30% EtOAc/hexane eluent). 1H NMR (300 MHz, MeOH) δ ppm 7.69 (d, J=5.0 Hz, 1H), 7.06 (d, J=5.0 Hz, 1H), 3.57 (t, J=7.1 Hz, 2 H), 2.94 (t, J=7.1 Hz, 2H); MS (EI) m/z=154.2 [M+1]+.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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